molecular formula C10H20O3 B1151669 Mullilam diol CAS No. 36150-04-6

Mullilam diol

Cat. No.: B1151669
CAS No.: 36150-04-6
M. Wt: 188.26 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Mullilam diol is an organic compound with the chemical formula C10H20O3. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ethanol and chloroform . This compound is known for its stability at room temperature but can decompose under high temperature, high pressure, or light exposure .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mullilam diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Mullilam diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Cyclohexane-1,2-diol: Similar in structure but lacks the additional hydroxyl group.

    Menthol: Shares a similar cyclic structure but differs in functional groups.

Uniqueness:

Properties

IUPAC Name

(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKROZYQLIWCOBD-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C(C1)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@]([C@H](C1)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the herbicidal activity of p-menthane-1,2,4-triol?

A1: Research indicates that p-menthane-1,2,4-triol exhibits herbicidal activity against various plant species, including L. multiflorum [] and barnyard grass (Echinochloa crusgalli) []. Specifically, it inhibits seed germination, root growth, and shoot elongation. This activity is observed in both pre-emergence and post-emergence applications, with pre-emergence application demonstrating greater efficacy [, ].

Q2: What is the mechanism of action of p-menthane-1,2,4-triol as a herbicide?

A2: While the exact mechanism of action remains unclear, studies suggest that p-menthane-1,2,4-triol likely disrupts essential plant physiological processes at the cellular level, ultimately inhibiting growth and development [, ]. Further research is needed to elucidate the precise molecular targets and downstream effects.

Q3: Can you describe the structural characteristics of p-menthane-1,2,4-triol?

A3: p-Menthane-1,2,4-triol, also known as Mullilam diol or (1S,2S,4S)-4-Isopropyl-1-methylcyclohexane-1,2,4-triol, possesses a characteristic p-menthane skeleton. It is a cyclic terpene alcohol with three hydroxyl groups at positions 1, 2, and 4. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR [, ].

Q4: How is p-menthane-1,2,4-triol synthesized?

A4: A common synthetic route involves the oxidation of 4-terpineol using hydrogen peroxide (H2O2) in the presence of a quaternary ammonium peroxotungstophosphate catalyst []. This method allows for high conversion rates and yields of p-menthane-1,2,4-triol with good purity [].

Q5: Where has p-menthane-1,2,4-triol been found in nature?

A5: p-Menthane-1,2,4-triol has been isolated from various natural sources, including the oil of Zanthoxylum rhetsa [] and the rhizomes of Curcuma singularis [, ]. It has also been identified in the aerial parts of Daucus carota subsp. hispidus []. This suggests a potential role for this compound in the chemical ecology of these plant species.

Q6: Are there any known stereoisomers of p-menthane-1,2,4-triol and their significance?

A6: Yes, different stereoisomers of p-menthane-1,2,4-triol exist. Research highlights the stereoselective synthesis of some of these stereoisomers via the trans-dihydroxylation of terpinen-4-ol []. The biological activity and potential applications of these stereoisomers may differ, warranting further investigation.

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